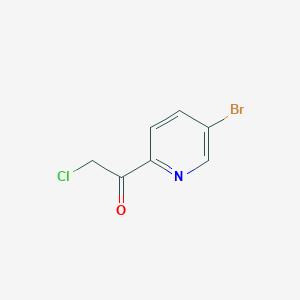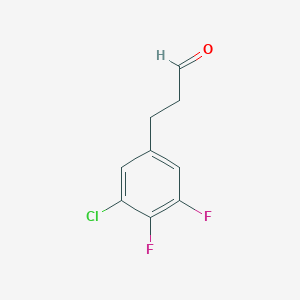
3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4,5-difluorophenyl)propanal is a fluorinated organic compound with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chlorinated and difluorinated phenyl ring attached to a propanal group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloro-4,5-difluorobenzene with propanal under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps to ensure high purity (typically above 95%) for research and pharmaceutical applications .
Types of Reactions:
Oxidation: 3-(3-Chloro-4,5-difluorophenyl)propanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Chloro-4,5-difluorophenyl)propanoic acid.
Reduction: 3-(3-Chloro-4,5-difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-4,5-difluorophenyl)propanal is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4,5-difluorophenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Comparison with Similar Compounds
3-(3-Chloro-2,4-difluorophenyl)propanal: Similar in structure but with different fluorination pattern.
3-(3-Chloro-4,5-difluorophenyl)propanol: The reduced form of the compound.
Uniqueness: 3-(3-Chloro-4,5-difluorophenyl)propanal is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of chlorine and fluorine atoms provides a distinct chemical profile that can be advantageous in various applications .
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-(3-chloro-4,5-difluorophenyl)propanal |
InChI |
InChI=1S/C9H7ClF2O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h3-5H,1-2H2 |
InChI Key |
ZHNDSWDFYVLPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
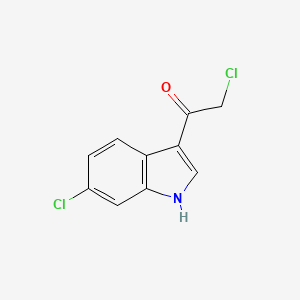
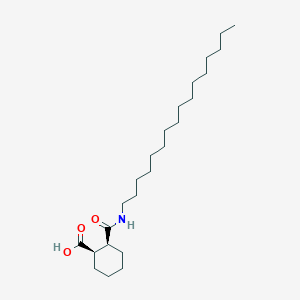
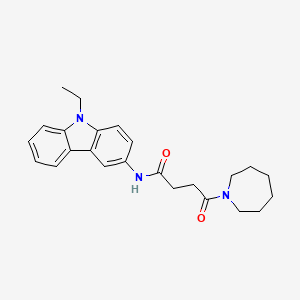
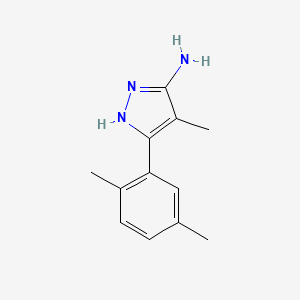
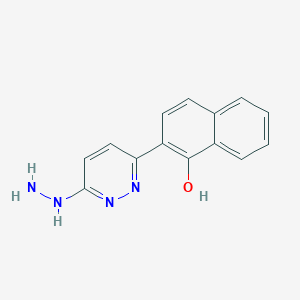
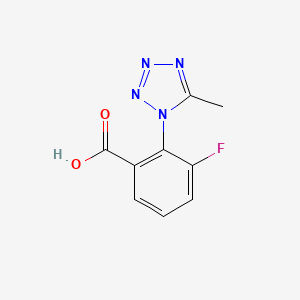


![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
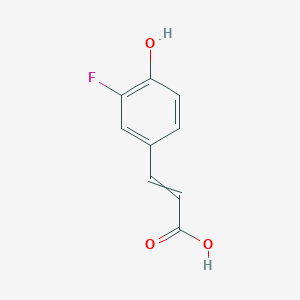
![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)
